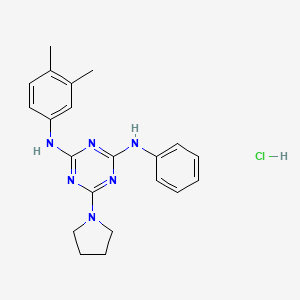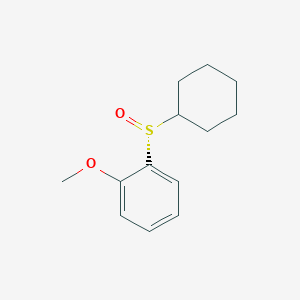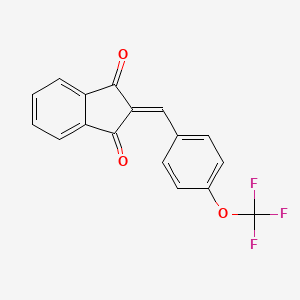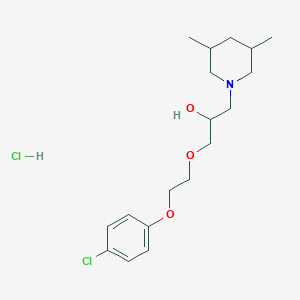![molecular formula C19H18N4O B2886838 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097900-99-5](/img/structure/B2886838.png)
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a naphthalene ring, a pyridazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the naphthalene or pyridazine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one derivatives: These compounds share the pyridazine ring and have diverse pharmacological activities.
Naphthalene derivatives: Compounds with a naphthalene ring are known for their aromatic properties and are used in various chemical applications.
Uniqueness
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the combination of its three distinct rings (naphthalene, pyridazine, and azetidine), which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDBPYOISRWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)
![(4E)-2-{[(4-phenoxyphenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2886758.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one](/img/structure/B2886759.png)
![N-(1-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2886761.png)
![6-(morpholin-4-yl)-3-[2-(pyrrolidin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2886762.png)

![1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2886764.png)
![4-(propan-2-yloxy)-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)benzamide](/img/structure/B2886765.png)


![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)

